molecular formula C11H15Cl2N3 B3117703 C-(1-BENZYL-1H-IMIDAZOL-2-YL)-METHYLAMINE 2HCL CAS No. 22600-75-5

C-(1-BENZYL-1H-IMIDAZOL-2-YL)-METHYLAMINE 2HCL

Cat. No.: B3117703
CAS No.: 22600-75-5
M. Wt: 260.16 g/mol
InChI Key: HZAPGFYEVGMALR-UHFFFAOYSA-N
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Description

C-(1-Benzyl-1H-imidazol-2-yl)-methylamine 2HCl is a dihydrochloride salt of an imidazole derivative featuring a benzyl group at the 1-position of the imidazole ring and a methylamine moiety at the 2-position. The compound’s structure (Figure 1) is characterized by:

  • Methylamine group: Increases basicity, with protonation at physiological pH enhancing solubility in aqueous environments.
  • Dihydrochloride salt: Improves stability and water solubility compared to the free base form.

Properties

IUPAC Name

(1-benzylimidazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10;;/h1-7H,8-9,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAPGFYEVGMALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22600-75-5
Record name 1-(1-benzyl-1H-imidazol-2-yl)methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(1-Benzyl-1H-imidazol-2-yl)-methylamine typically involves the reaction of 1-benzylimidazole with formaldehyde and hydrogen chloride. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include methanol or ethanol.

    Catalysts: Acid catalysts such as hydrochloric acid are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of C-(1-Benzyl-1H-imidazol-2-yl)-methylamine 2HCl may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

C-(1-Benzyl-1H-imidazol-2-yl)-methylamine 2HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

C-(1-Benzyl-1H-imidazol-2-yl)-methylamine 2HCl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of C-(1-Benzyl-1H-imidazol-2-yl)-methylamine 2HCl involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The benzyl group may enhance the compound’s binding affinity to these targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole derivatives are prevalent in pharmaceuticals and agrochemicals due to their versatile pharmacophoric properties. Below is a comparative analysis of C-(1-Benzyl-1H-imidazol-2-yl)-methylamine 2HCl and key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) Key Functional Groups Biological Activity
This compound 296.2 (free base: 229.3) High (salt form) 220–225 (decomposes) Benzyl, methylamine, HCl Putative kinase inhibitor*
Clotrimazole 344.8 Insoluble 147–149 Chlorophenyl, imidazole Antifungal (CYP51A1 inhibitor)
Cimetidine 252.3 Soluble 141–143 Cyanoguanidine, methylthio H₂ receptor antagonist
Ketoconazole 531.4 Poor 146–148 Dichlorophenyl, piperazine Broad-spectrum antifungal

*Hypothesized based on structural similarity to kinase-targeting imidazoles.

Key Findings:

Solubility : The dihydrochloride salt form of the target compound significantly enhances aqueous solubility compared to neutral analogs like clotrimazole or ketoconazole. This property is critical for bioavailability in drug development.

Biological Targets: Clotrimazole: Inhibits fungal lanosterol 14α-demethylase (CYP51A1) via coordination to heme iron . Cimetidine: Binds competitively to histamine H₂ receptors in gastric parietal cells .

Biological Activity

C-(1-Benzyl-1H-imidazol-2-yl)-methylamine 2HCl, a compound with the molecular formula C12_{12}H15_{15}N3_3·2HCl, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H15_{15}N3_3
  • CAS Number : 22600-75-5
  • Molecular Weight : 215.23 g/mol
  • Structure : The compound features a benzyl group attached to an imidazole ring, contributing to its unique biological properties.

C-(1-benzyl-1H-imidazol-2-yl)-methylamine exhibits various biological activities, primarily through interactions with specific receptors and enzymes:

  • Melanocortin Receptor Modulation :
    • Recent studies have identified derivatives of this compound as potent agonists for the melanocortin-1 receptor (MC1R), which plays a crucial role in skin homeostasis and pigmentation. These derivatives demonstrated significant agonistic activity and metabolic stability, making them potential candidates for therapeutic applications in skin disorders .
  • Antitumor Activity :
    • Compounds containing imidazole rings have been reported to possess antitumor properties. For instance, derivatives similar to C-(1-benzyl-1H-imidazol-2-yl)-methylamine have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation .
  • Antimicrobial Properties :
    • The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria. Research into related compounds indicates that imidazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
MC1R AgonismActivation of melanocortin receptors
Antitumor ActivityInhibition of cancer cell proliferation
Antimicrobial ActivityDisruption of bacterial cell wall synthesis

Case Studies

  • Melanocortin Receptor Agonists :
    • A study focused on optimizing N-(1-benzyl-1H-imidazol-2-yl)amide derivatives highlighted their effectiveness as MC1R agonists, demonstrating enhanced skin protection against UV radiation and inflammation .
  • Antitumor Efficacy :
    • In vitro assays revealed that certain analogs of C-(1-benzyl-1H-imidazol-2-yl)-methylamine exhibited IC50_{50} values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative effects .
  • Antimicrobial Resistance :
    • Research into the antimicrobial properties of imidazole derivatives has shown promising results against multi-drug resistant strains, suggesting that modifications to the imidazole structure could enhance efficacy .

Q & A

Q. What are the recommended synthesis protocols for C-(1-benzyl-1H-imidazol-2-yl)-methylamine 2HCl?

  • Methodological Answer : A common approach involves multi-step synthesis starting with benzyl-protected imidazole intermediates. For example, a related compound (1-benzyl-4-methylpiperidin-3-yl)methylamine was synthesized using novel intermediates (formula 4 and 5) via catalytic hydrogenation and amination steps . Key considerations:
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
  • Purify via flash chromatography (silica gel, gradient elution with PE:EA = 10:1) to achieve >95% purity .
  • Confirm stereochemistry with chiral HPLC if applicable.

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer :
  • Handling : Wear nitrile gloves and safety goggles. Use a fume hood for weighing and dissolution. Avoid skin contact; wash immediately with water if exposed .
  • Storage : Store in amber vials at -20°C under anhydrous conditions. Lyophilized forms remain stable for >3 months when reconstituted in pH 7.4 buffer .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of methanol:water (70:30) + 0.1% TFA. Monitor at 254 nm.
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ = 263.3).
  • Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., C: 54.8%, H: 6.3%, N: 17.4%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scaling up synthesis?

  • Methodological Answer : Use a factorial design to evaluate variables (e.g., solvent, base, temperature). For example:
SolventBaseYield (%)Purity (%)
DichloromethaneDiisopropylethylamine8598
THFTriethylamine7295
Optimal conditions: Dichloromethane with diisopropylethylamine at 25°C for 12 hours . Validate with DoE (Design of Experiments) software.

Q. What structural modifications enhance the compound's bioactivity?

  • Methodological Answer : Substituents at the 5/6 positions of the benzimidazole ring significantly impact activity. For example:
  • 5,6-Dimethyl substitution : Increases lipophilicity, enhancing membrane permeability (logP = 1.8 vs. 1.2 for unsubstituted analog) .
  • Halogenation : Bromine at position 6 improves binding affinity to kinase targets (IC₅₀ reduced from 120 nM to 45 nM) .
    Test modifications via SAR (Structure-Activity Relationship) studies using in vitro enzyme assays.

Q. How to resolve contradictions in purity data across studies?

  • Methodological Answer : Discrepancies (e.g., 95% vs. 98% purity) may arise from analytical methods. Mitigation strategies:
  • Cross-validate with orthogonal techniques (HPLC + NMR).
  • Standardize protocols: Use USP reference standards for calibration.
  • Document lot-specific variability (e.g., residual solvents in hygroscopic batches) .

Q. What catalytic mechanisms are involved in its synthesis?

  • Methodological Answer : Copper(I)-catalyzed asymmetric synthesis is effective for chiral intermediates. Key steps:
  • Oxidative addition : Cu(I) activates the C–N bond in benzyl-protected intermediates.
  • Reductive elimination : Forms the imidazole ring with >90% enantiomeric excess (ee) .
    Monitor intermediates via in situ IR spectroscopy to track reaction progress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-(1-BENZYL-1H-IMIDAZOL-2-YL)-METHYLAMINE 2HCL
Reactant of Route 2
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C-(1-BENZYL-1H-IMIDAZOL-2-YL)-METHYLAMINE 2HCL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.